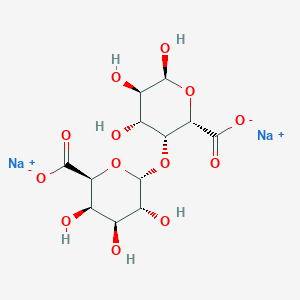

disodium alpha-D,alpha-D-digalacturonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16Na2O13 |

|---|---|

Molecular Weight |

414.23 g/mol |

IUPAC Name |

disodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-;;/m0../s1 |

InChI Key |

NTIXLLFKQPXXAX-QMLOBEDSSA-L |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis of Pectin: the Precursor to Oligogalacturonides

The direct biosynthesis of oligogalacturonides like alpha-D,alpha-D-digalacturonate within plants is not a primary metabolic pathway. Instead, these molecules are typically the result of the breakdown of their parent polysaccharide, pectin (B1162225). nih.govmdpi.com Therefore, understanding the biosynthesis of pectin is fundamental to understanding the origin of oligogalacturonides. Pectin is a complex heteropolysaccharide, and its synthesis involves a large number of enzymes, including glycosyltransferases, methyltransferases, and acetyltransferases. nih.gov

Pectin primarily consists of several distinct domains, with homogalacturonan (HG) being the most abundant, constituting approximately 65% of the pectin structure. nih.gov HG is a linear polymer of α-1,4-linked D-galacturonic acid (GalA) residues. nih.gov The biosynthesis of this backbone is a critical step that lays the foundation for the eventual release of oligogalacturonides. Other pectic polysaccharides include rhamnogalacturonan I (RGI), rhamnogalacturonan II (RGII), and xylogalacturonan (XGA). nih.gov The intricate structure of pectin suggests it has multiple roles in plant growth and development. nih.gov

The biosynthesis of the homogalacturonan backbone of pectin is believed to occur in the Golgi apparatus, from which it is then transported to the cell wall. The complexity of pectin's structure necessitates a significant number of enzymes for its synthesis, with estimates suggesting at least 67 different glycosyltransferases, methyltransferases, and acetyltransferases are required. nih.gov

Enzymatic Generation of Oligogalacturonides

The enzymatic degradation of pectin (B1162225) is a key process for the generation of oligogalacturonides, including digalacturonates. This breakdown is carried out by a class of enzymes known as pectinases, which are produced by plants, fungi, and bacteria. mdpi.com These enzymes play crucial roles in processes such as plant development, cell wall modification during fruit ripening, and plant-pathogen interactions. mdpi.com Pectinases can be broadly categorized based on their mode of action on the pectin backbone. mdpi.comtandfonline.com

The primary enzymes involved in the depolymerization of the homogalacturonan backbone to produce oligogalacturonides are polygalacturonases (PGs) and pectin lyases (PLs). mdpi.commdpi.com

Polygalacturonases (PGs): These enzymes catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds in the homogalacturonan chain. mdpi.commicrobenotes.com

Endo-polygalacturonases (Endo-PGs): These enzymes act randomly along the pectin chain, breaking it down into smaller oligogalacturonides of varying lengths. mdpi.com This action results in the formation of saturated oligogalacturonides. rsc.org

Exo-polygalacturonases (Exo-PGs): These enzymes act from the non-reducing end of the pectin chain, releasing monomeric or dimeric galacturonates. mdpi.com A specific type of exo-PG can release digalacturonates.

Pectin Lyases (PLs) and Pectate Lyases (PNLs): These enzymes cleave the glycosidic linkages via a β-elimination reaction, which results in the formation of unsaturated oligogalacturonides. microbenotes.comrsc.org Pectin lyases act on highly methylated pectin, while pectate lyases act on de-esterified pectin. mdpi.com

The generation of oligogalacturonides is often preceded by the action of pectin methylesterases (PMEs) and pectin acetylesterases (PAEs), which remove methyl and acetyl groups from the pectin backbone, respectively. mdpi.commdpi.commicrobenotes.com This de-esterification makes the pectin chain more accessible to the depolymerizing enzymes. mdpi.com

| Enzyme Class | Mode of Action | Substrate | Products |

| Polygalacturonases (PGs) | Hydrolytic cleavage of α-1,4-glycosidic bonds | Pectin/Pectic acid | Saturated oligogalacturonides, galacturonic acid |

| Pectin Lyases (PLs) | β-elimination of α-1,4-glycosidic bonds | Highly methylated pectin | Unsaturated oligogalacturonides |

| Pectate Lyases (PNLs) | β-elimination of α-1,4-glycosidic bonds | De-esterified pectin (pectate) | Unsaturated oligogalacturonides |

| Pectin Methylesterases (PMEs) | De-esterification of methyl groups | Pectin | Pectic acid, methanol |

| Pectin Acetylesterases (PAEs) | De-esterification of acetyl groups | Pectin | Pectic acid, acetate (B1210297) |

Chemical and Thermal Degradation Pathways for Oligogalacturonide Synthesis

In addition to enzymatic methods, oligogalacturonides can be produced through chemical and thermal degradation of pectin (B1162225). tandfonline.com These methods offer alternative approaches for the controlled depolymerization of pectin to yield oligomers of desired sizes.

Chemical degradation of pectin can be achieved through acid hydrolysis. tandfonline.com This process involves treating pectin with an acid, which cleaves the glycosidic bonds in the polysaccharide chain. ncsu.edu The conditions of the acid hydrolysis, such as acid concentration, temperature, and time, can be controlled to influence the degree of polymerization of the resulting oligogalacturonides. For instance, treatment of oligogalacturonide-functionalized supports with aqueous trifluoroacetic acid (TFA) at elevated temperatures has been shown to degrade the oligomers into smaller fragments, including monomers. nih.gov

Another chemical degradation pathway is β-elimination, which occurs in basic conditions (high pH). tandfonline.comncsu.edu This reaction is particularly effective for pectin with a higher degree of methyl esterification. tandfonline.com

Thermal treatment of pectin can also lead to its depolymerization and the formation of oligogalacturonides. researchgate.net The process is influenced by factors such as temperature, time, and the presence of moisture. Studies have shown that heating pectin at elevated temperatures can induce the breakdown of the polymer backbone. researchgate.netnih.gov For example, thermal degradation of citrus pectin at 60°C under controlled humidity conditions has been shown to cause depolymerization and the formation of oligogalacturonides. researchgate.net The degree of methylation of these resulting oligomers was observed to decrease over time, especially at higher relative humidity. researchgate.net

| Degradation Method | Principle | Key Parameters | Products |

| Acid Hydrolysis | Cleavage of glycosidic bonds by acid catalysis | Acid concentration, temperature, time | Saturated oligogalacturonides |

| β-Elimination | Cleavage of glycosidic bonds in basic conditions | pH, temperature | Unsaturated oligogalacturonides |

| Thermal Degradation | Heat-induced cleavage of the polymer backbone | Temperature, time, humidity | Saturated and unsaturated oligogalacturonides |

The formation of disodium (B8443419) alpha-D,alpha-D-digalacturonate itself would follow the generation of the acidic digalacturonide through any of these methods. The acidic form can then be neutralized with a sodium-containing base, such as sodium hydroxide (B78521), to produce the disodium salt.

Molecular Interactions and Biological Mechanisms of Disodium Alpha D,alpha D Digalacturonate in Model Systems

Perception and Signal Transduction Pathways in Plant Defense Responses

Disodium (B8443419) alpha-D,alpha-D-digalacturonate, a salt of a digalacturonic acid, belongs to a class of molecules known as oligogalacturonides (OGs), which are derived from the partial degradation of pectin (B1162225), a major component of the plant cell wall. These molecules are recognized by plants as signals of cellular damage, playing a crucial role in activating defense responses.

Role as Damage-Associated Molecular Patterns (DAMPs) in Plant Immunity

Oligogalacturonides, including disodium alpha-D,alpha-D-digalacturonate, function as Damage-Associated Molecular Patterns (DAMPs). DAMPs are endogenous molecules released upon tissue injury, such as that caused by mechanical wounding or pathogen attack, which trigger the plant's innate immune system. The degradation of pectin in the plant cell wall by enzymes secreted by pathogens, or by the plant's own enzymes during stress, releases OGs into the apoplast. These OGs then act as signaling molecules, alerting the plant to a potential threat and initiating a defensive response. This system allows plants to detect danger by recognizing fragments of their own cellular structures, a concept analogous to the role of DAMPs in animal immunity.

Receptor Recognition and Downstream Signaling Cascades in Plant Cells

The perception of OGs at the cell surface is a critical first step in the activation of plant defense. Wall-Associated Kinases (WAKs) have been identified as key receptors for OGs. Specifically, in the model plant Arabidopsis thaliana, WAK1 has been shown to directly bind to OGs. This binding event initiates a phosphorylation cascade, activating downstream signaling pathways.

Upon receptor binding, a rapid series of events is triggered within the plant cell. This includes the production of reactive oxygen species (ROS), an increase in cytosolic calcium concentrations, and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events are crucial for amplifying the initial danger signal and orchestrating a comprehensive defense response. The activation of these pathways ultimately leads to the expression of defense-related genes.

Transcriptome Dynamics and Gene Expression Modulation in Response to Digalacturonate Elicitation

The perception of digalacturonates leads to significant changes in the plant's transcriptome, resulting in the altered expression of a large number of genes. Studies have shown that treatment of plants with OGs leads to the upregulation of genes involved in various defense mechanisms. These include genes encoding for pathogenesis-related (PR) proteins, enzymes involved in the biosynthesis of phytoalexins (antimicrobial compounds), and proteins that reinforce the cell wall.

Furthermore, OGs can modulate the expression of genes related to hormone signaling pathways, particularly those involving salicylic (B10762653) acid and jasmonic acid, which are key regulators of plant immunity. The specific changes in gene expression can vary depending on the concentration and size of the OG molecules, as well as the plant species and the nature of the perceived threat. This transcriptional reprogramming is a central component of the plant's ability to mount an effective defense against pathogens.

Interactions with Microbial Systems and Ecosystems

This compound and other oligogalacturonides can also directly influence the physiology of microorganisms, impacting their growth, metabolism, and behavior within an ecosystem.

Modulation of Microbial Metabolism and Growth in Co-culture Models

In microbial communities, the presence of digalacturonate can serve as a carbon source for certain microorganisms. Bacteria and fungi that possess the necessary enzymatic machinery can break down digalacturonate into its monomeric form, D-galacturonic acid, which can then be funneled into central metabolic pathways. For instance, in mixed microbial cultures, the introduction of D-galacturonic acid can lead to its fermentation into products like acetate (B1210297).

The ability to utilize digalacturonate can provide a competitive advantage to certain microbes within a community, thereby shaping the composition and metabolic output of the microbial ecosystem. In a co-culture scenario, the degradation of digalacturonate by one microbial species could release metabolites that are then utilized by other members of the community, leading to complex metabolic cross-feeding interactions.

Role in Bacterial Catabolite Selectivity and Transport Mechanisms

Bacteria have evolved specific transport systems to take up uronic acids like D-galacturonic acid. In some bacteria, the uptake of D-galacturonic acid is stimulated by the presence of digalacturonic acid. This suggests that bacteria can sense the presence of these oligomers and upregulate the necessary transport machinery.

Once inside the bacterial cell, D-galacturonic acid is catabolized through distinct pathways. Two primary routes in prokaryotes are the isomerase pathway and the oxidative pathway. The isomerase pathway converts D-galacturonic acid into intermediates of the Entner-Doudoroff pathway, while the oxidative pathway leads to the formation of α-ketoglutarate, an intermediate of the Krebs cycle. The presence of digalacturonate can influence which of these pathways is predominantly used, depending on the bacterial species and the environmental conditions. This selectivity allows bacteria to efficiently utilize available carbon sources and adapt their metabolism to the nutritional landscape.

Digalacturonate as a Carbon Source and Signaling Molecule in Microbe-Plant Interactions

The breakdown of plant cell wall pectin releases oligosaccharides, including digalacturonate, which can be utilized by various soil microbes as a source of carbon and energy. This process is a fundamental aspect of nutrient cycling in terrestrial ecosystems.

Digalacturonate as a Carbon Source:

Microorganisms residing in the rhizosphere have evolved enzymatic machinery to degrade complex plant polysaccharides. Pectinolytic enzymes secreted by these microbes break down pectin into smaller units, such as D-galacturonic acid and its oligomers, including digalacturonic acid. nih.gov These smaller molecules can then be transported into the microbial cell and catabolized.

For instance, in the plant pathogenic fungus Botrytis cinerea, a specific catabolic pathway for D-galacturonic acid has been characterized. This pathway involves several key enzymes that convert galacturonic acid into intermediates of central metabolism. nih.gov The expression of the genes encoding these enzymes is highly induced in the presence of D-galacturonic acid, pectate, or pectin, indicating a regulated response to the availability of this carbon source. nih.gov While this research focuses on the monomer, it provides a model for how oligomers like digalacturonic acid are likely processed, beginning with their breakdown into monosaccharide units. The ability of microbes to utilize these pectin-derived molecules as a carbon source is crucial for their growth and survival in the plant-associated environment. nih.govfrontiersin.org

Interactive Data Table: Key Enzymes in D-Galacturonic Acid Catabolism in Botrytis cinerea

| Enzyme | Gene | Function |

| D-galacturonate reductase | Bcgar1, Bcgar2 | First step in the catabolic pathway |

| L-galactonate dehydratase | Bclgd1 | Second step in the catabolic pathway |

| 2-keto-3-deoxy-L-galactonate aldolase | Bclga1 | Third step in the catabolic pathway |

Digalacturonate as a Signaling Molecule:

Beyond its role as a nutrient, digalacturonate and other pectin-derived oligosaccharides can act as signaling molecules in the dialogue between plants and microbes. researchgate.netmdpi.com Plants can perceive these oligosaccharides as damage-associated molecular patterns (DAMPs), which can trigger plant defense responses. Conversely, microbes can recognize these molecules as indicators of a suitable host environment.

The interaction between plants and microbes is a complex interplay of chemical signals. researchgate.netnih.govresearchgate.net Plants release a variety of chemical compounds into the rhizosphere to shape their microbial communities. lbl.gov In turn, microbes produce their own signaling molecules that can influence plant growth and development. mdpi.com While specific studies detailing the signaling role of this compound are not extensively available, the well-established role of other oligosaccharides in plant-microbe communication suggests a similar function. These molecules can influence processes such as symbiotic relationships and the induction of systemic resistance in host plants. mdpi.com

Mechanistic Studies of Digalacturonate Transport Across Cellular Membranes

The transport of charged sugar molecules like digalacturonate across the lipid bilayer of cellular membranes is a critical step for its utilization by microorganisms and for its potential perception by plant cells. This process is mediated by specific transport proteins embedded in the cell membrane. While direct mechanistic studies on the transport of this compound are limited, the transport of other sugars and related molecules provides a framework for understanding the potential mechanisms.

Transport across cellular membranes can be broadly categorized into passive transport and active transport. nih.govyoutube.com Passive transport, or facilitated diffusion, does not require energy and relies on the concentration gradient of the molecule. nih.gov Active transport, on the other hand, requires energy, often in the form of ATP, to move molecules against their concentration gradient. nih.govnih.gov

Given that digalacturonate is a charged molecule (due to its carboxyl groups), its transport is likely to be a mediated process requiring specific protein transporters. Potential mechanisms for digalacturonate transport include:

Porins: In Gram-negative bacteria, the outer membrane contains channel-forming proteins called porins, which allow the passage of small, hydrophilic molecules. libretexts.org Specific porins may be involved in the initial uptake of digalacturonate into the periplasmic space.

ABC Transporters: ATP-binding cassette (ABC) transporters are a large family of proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.govresearchgate.net These transporters are involved in both uptake and efflux and are known to transport sugars in bacteria.

Symporters and Antiporters: These are types of carrier proteins that move two different molecules across a membrane. libretexts.orglibretexts.org A symporter moves them in the same direction, while an antiporter moves them in opposite directions. libretexts.orglibretexts.org For example, the uptake of digalacturonate could be coupled to the transport of an ion, such as a proton or a sodium ion, down its concentration gradient.

Interactive Data Table: General Types of Membrane Transport Proteins

| Transport Protein Type | Energy Requirement | Mechanism | Potential Relevance for Digalacturonate |

| Porins | None (Passive) | Forms a channel for diffusion. | Initial uptake across the outer membrane of Gram-negative bacteria. |

| ABC Transporters | ATP | Binds substrate and uses ATP hydrolysis to drive conformational changes and transport. | Active transport into the cytoplasm of microbial cells. |

| Symporters | Uses electrochemical gradient of a co-transported ion. | Transports two different molecules in the same direction. | Uptake coupled to proton or sodium ion gradients. |

| Antiporters | Uses electrochemical gradient of a co-transported ion. | Transports two different molecules in opposite directions. | Less likely for initial uptake, more for ion exchange. |

Further research is needed to elucidate the specific transporters and the precise molecular mechanisms involved in the transport of this compound across the cellular membranes of both microorganisms and plant cells.

Analytical Methodologies for Disodium Alpha D,alpha D Digalacturonate Quantification and Detection in Complex Matrices

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Oligosaccharide Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of underivatized carbohydrates, including disodium (B8443419) alpha-D,alpha-D-digalacturonate. chromatographyonline.comcreative-biolabs.com This method offers high-resolution separation and sensitive, direct detection, eliminating the need for derivatization. chromatographyonline.comyoutube.com

Carbohydrates, which are weak acids, can be separated as oxyanions at high pH using anion-exchange chromatography. creative-biolabs.comthermofisher.com The separation is typically performed on a polymer-based anion-exchange column, such as a CarboPac™ PA1, PA10, PA200 or PA-10 column, using a high-pH mobile phase, often containing sodium hydroxide (B78521) and a sodium acetate (B1210297) gradient to elute the increasingly charged oligomers. thermofisher.comfrontiersin.orgresearchgate.netncsu.edu The subsequent detection by PAD is highly sensitive, allowing for quantification at subpicomole levels. creative-biolabs.com The PAD detector applies a series of potentials (a waveform) to a gold working electrode, which oxidizes the carbohydrates, generating a measurable current. thermofisher.com

HPAEC-PAD can effectively separate homologous series of oligogalacturonides based on their degree of polymerization (DP). researchgate.net For instance, underivatized oligogalacturonic acids with a DP ranging from 2 (digalacturonate) up to 50 have been successfully separated using a nonlinear gradient of potassium oxalate (B1200264) or linear gradients of acetate buffer as the mobile phase. researchgate.net This capability is essential for profiling the complex mixtures that result from pectin (B1162225) hydrolysis and for quantifying the specific digalacturonate fraction.

Table 1: Example HPAEC-PAD Gradient for Oligogalacturonide Separation chromatographyonline.comncsu.edu

| Time (minutes) | Flow Rate (mL/min) | Eluent A (100 mM NaOH) | Eluent B (100 mM NaOH + 450 mM NaOAc) |

| 0 | 0.8 | 100% | 0% |

| 12 | 0.8 | 60% | 40% |

| 60 | 0.8 | 0% | 100% |

| 61 | 0.8 | 100% | 0% |

| 75 | 0.8 | 100% | 0% |

This table represents a generalized gradient program. Specific conditions may vary based on the column and specific sample matrix.

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) provides a powerful alternative for the separation and quantification of charged species like disodium alpha-D,alpha-D-digalacturonate. nih.gov CE separates analytes based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. wikipedia.org This technique offers advantages in terms of speed, resolution, and minimal sample consumption. nih.govwikipedia.org

In the context of uronic acids and their oligomers, Capillary Zone Electrophoresis (CZE) is the most common mode. libretexts.org The separation is based on the charge-to-size ratio of the analytes. acs.org Since this compound is negatively charged, it will migrate toward the anode. The rate of migration is influenced by its charge, size, and the electroosmotic flow (EOF) of the buffer solution within the capillary. wikipedia.orgacs.org

For detection, UV-Vis absorbance is commonly used, often by creating a detection window in the capillary itself. wikipedia.org However, since underivatized carbohydrates lack a strong chromophore, direct UV detection can be challenging. nih.gov Therefore, derivatization with a charged fluorophore is often employed to enhance sensitivity. nih.gov Alternatively, CE can be directly coupled with mass spectrometry (CE-MS) for highly sensitive and specific identification and quantification of oligosaccharides. scilit.com

Research has demonstrated that CE can effectively separate partially methyl-esterified digest fragments of pectin, offering a faster and more economical method compared to some chromatographic techniques. nih.gov

Table 2: Comparison of Analytical Separation Techniques

| Feature | HPAEC-PAD | Capillary Electrophoresis (CE) |

| Principle | Anion-exchange chromatography at high pH | Separation by electrophoretic mobility in a capillary |

| Detection | Pulsed Amperometry (direct) | UV-Vis (often requires derivatization), Mass Spectrometry |

| Key Advantage | High sensitivity, no derivatization needed | High efficiency, speed, low sample/reagent use |

| Primary Application | Detailed profiling of complex oligosaccharide mixtures | Quantification of charged analytes, analysis of digest patterns |

Enzymatic Assays for Specific Digalacturonate Detection

Enzymatic assays offer a high degree of specificity for the detection and quantification of particular carbohydrate structures. Pectin-degrading enzymes, or pectinases, can be employed to either generate or degrade this compound, with the resulting products being measured. mdpi.com

Pectinases are broadly classified based on their mode of action and substrate specificity. mdpi.com For instance, polygalacturonases act by hydrolytically cleaving the α-1,4-glycosidic linkages in the polygalacturonic acid backbone. microbenotes.com

Endo-polygalacturonases cleave linkages randomly within the chain, producing a mixture of oligogalacturonides.

Exo-polygalacturonases act from the non-reducing end of the polymer, often releasing mono- or digalacturonic acid units.

An assay could be designed using a specific exo-polygalacturonase that releases digalacturonate units from a larger pectic substrate. The amount of digalacturonate released, which can be quantified by HPAEC-PAD or CE, would be proportional to the enzyme activity or specific structural features of the substrate.

Conversely, to measure the amount of digalacturonate in a sample, it could be used as a substrate for a specific enzyme. For example, a D-galacturonic acid reductase has been shown to act on D-galacturonic acid. nih.gov While this specific enzyme acts on the monomer, other enzymes may exhibit specificity for the dimer. The consumption of the substrate or formation of a product can be monitored, often spectrophotometrically, to determine the initial concentration of the digalacturonate.

The activity of these enzymes is often determined by measuring the increase in reducing sugar ends using colorimetric methods, such as the Nelson-Somogyi or dinitrosalicylic acid (DNS) assays. megazyme.com

Spectrophotometric Methods for Uronic Acid Content Analysis

While not specific to the dimeric form, spectrophotometric methods are widely used to determine the total uronic acid content in a sample, which provides context for the concentration of this compound. These colorimetric assays are based on the reaction of uronic acids in concentrated sulfuric acid. researchgate.netresearchgate.net

The most common method is the m-hydroxybiphenyl (or biphenyl) assay. researchgate.netmdpi.com In this procedure, the sample is first heated with concentrated sulfuric acid containing sodium tetraborate, which hydrolyzes the glycosidic bonds and converts the uronic acid to a furfural (B47365) derivative. This intermediate then reacts with m-hydroxybiphenyl to produce a colored chromogen, the absorbance of which is typically measured at 520 nm. mdpi.comresearchgate.net D-galacturonic acid is commonly used as the standard for calibration. researchgate.netmdpi.com

A key challenge with these methods is interference from neutral sugars, which are often present in high concentrations in complex matrices. nih.gov Modifications, such as the addition of sulfamate, have been introduced to reduce this interference. tamu.edu The sulfamate/m-hydroxydiphenyl assay is considered a rapid and reliable method for quantifying uronic acids, even in the presence of much larger amounts of neutral sugars. tamu.edu

Table 3: Common Reagents in Uronic Acid Spectrophotometric Assays nih.gov

| Reagent | Role | Common Wavelength |

| Concentrated Sulfuric Acid | Hydrolysis and dehydration | - |

| m-Hydroxybiphenyl | Colorimetric reagent | 520 nm |

| Carbazole | Alternative colorimetric reagent | - |

| Sodium Tetraborate | Enhances color production | - |

| Sulfamic Acid | Reduces interference from neutral sugars | - |

Theoretical and Computational Chemistry Approaches to Disodium Alpha D,alpha D Digalacturonate

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the movement of atoms and molecules over time. For disodium (B8443419) alpha-D,alpha-D-digalacturonate, MD simulations provide a detailed picture of its three-dimensional structure and dynamic behavior in solution.

MD studies on related oligosaccharides have shown that flexibility allows for better optimization of intermolecular contacts during protein binding, which can help compensate for the conformational entropy lost upon complex formation. nih.gov Key parameters analyzed in MD simulations to quantify the molecule's dynamics include the radius of gyration (Rg), which measures its compactness, and root-mean-square fluctuations (RMSF), which indicate the flexibility of specific atoms or regions. nih.gov For oligosaccharides, RMSF values are typically higher at the terminal residues, signifying greater freedom of movement at the ends of the chain. nih.gov

| Hydrogen Bonds (Intra- and Intermolecular) | Non-covalent interactions that stabilize specific conformations. | Intra-residue hydrogen bonds can stiffen the structure, while interactions with water define its hydration shell. mdpi.com |

Simulations also show that environmental factors, such as pH and ionic strength, can significantly influence the conformation. For the parent polymer, polygalacturonic acid, theoretical modeling has shown that changes in the charge state of the carboxyl groups induce a conformational transition from a 3-fold to a 2-fold helix, a process with a calculated enthalpy change of +0.3 to +0.8 kcal·mol⁻¹. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of disodium alpha-D,alpha-D-digalacturonate. semanticscholar.org These methods are used to optimize the molecule's geometry and to predict its chemical reactivity based on the distribution of electrons.

DFT calculations, often employing functionals like B3LYP with a standard basis set such as 6-311G(d,p), can accurately predict molecular geometries. semanticscholar.org For galacturonic acid oligomers, these calculations confirm that the 4C1 chair conformation is the most stable form for the pyranose rings. semanticscholar.org

The electronic properties derived from these calculations are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and more likely to participate in chemical reactions. researchgate.net For conjugated oligomers, this energy gap typically decreases as the chain length increases, indicating enhanced electron delocalization. researchgate.net

Other calculated descriptors, such as the distribution of atomic charges (e.g., Mulliken charges) and the electrostatic potential map, reveal the electron-rich and electron-poor regions of the molecule. The negatively charged carboxylate groups are expected to be primary sites for electrostatic interactions with cations or positively charged residues in proteins.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for Digalacturonate |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO. researchgate.net | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Pinpoints key sites for electrostatic interactions, such as the negatively charged oxygen atoms of the carboxylate groups. |

| Electrostatic Potential | A 3D map of the charge distribution around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting interaction sites. |

Docking Studies of Digalacturonate-Protein Interactions (Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking studies are essential for understanding how it interacts with enzymes, such as polygalacturonases, and other proteins.

The process involves placing the flexible digalacturonate ligand into the binding site of a rigid or semi-rigid protein receptor and scoring the different poses based on factors like binding energy and intermolecular interactions. nih.gov However, the intrinsic flexibility of oligosaccharides presents a significant challenge for docking algorithms. nih.gov Protocols must balance the exploration of the ligand's conformational space with computational efficiency. Semi-rigid docking, where key torsional angles are allowed to rotate, often yields more accurate results for small to medium-sized oligosaccharides compared to fully flexible or rigid approaches. nih.gov

Docking simulations of related pectin (B1162225) fragments with enzymes like rhamnogalacturonase have successfully identified the key amino acid residues involved in substrate binding and catalysis. nih.gov These studies reveal that binding is often mediated by a combination of hydrogen bonds and electrostatic interactions. For negatively charged oligosaccharides like digalacturonate, positively charged residues such as Arginine (Arg) and Lysine (Lys) are frequently implicated in binding, along with catalytic residues like Aspartic acid (Asp) and Glutamic acid (Glu). nih.gov

Table 3: Example of a Hypothetical Docking Result for Digalacturonate with Polygalacturonase

| Parameter | Finding | Implication |

|---|---|---|

| Binding Site | Deep cleft on the enzyme surface. | The ligand is well-enclosed, maximizing contact with the protein. |

| Predicted Binding Energy | -7.5 kcal/mol | Indicates a favorable and spontaneous binding interaction. |

| Key Interacting Residues | Arg178, Lys211, Asp180, Asp202 | Arg and Lys form salt bridges with carboxylate groups; Asp residues act as catalytic acid/base. nih.gov |

| Hydrogen Bonds | 5 H-bonds formed with hydroxyl groups of the ligand. | Specific hydrogen bonding network provides specificity and contributes to binding affinity. |

These computational models provide a structural basis for understanding enzyme specificity and can guide mutational studies to verify the role of specific amino acid residues in the binding and degradation of the oligosaccharide. nih.gov

Predictive Modeling of Oligosaccharide Degradation Pathways

Predictive modeling aims to create a comprehensive picture of the biological or chemical fate of a molecule. For this compound, this involves modeling the pathways of its enzymatic degradation. Pectin, the parent polysaccharide, is broken down by a complex array of carbohydrate-active enzymes (CAZymes). tandfonline.com

The degradation of pectic oligosaccharides is a multi-step process that begins outside the cell (in bacteria), continues in the periplasm, and finishes in the cytoplasm. nih.gov The primary enzymes involved are polygalacturonases (PGs), which are hydrolases that cleave the α-(1→4) glycosidic bonds within the galacturonan chain. mdpi.com

Developing a definitive, universally accepted model for pectin degradation is challenging due to the structural complexity of the parent polymer. tandfonline.com However, computational approaches can help elucidate the process. Models can be built based on known enzyme mechanisms and substrate specificities. For instance, structural causality models (SCM) based on machine learning algorithms could potentially be adapted to predict the rate of enzymatic cleavage based on the oligosaccharide's structural and electronic properties. researchgate.net

These predictive models integrate data from genomics, structural biology, and biochemistry to map the flow of pectin breakdown products through metabolic pathways. nih.gov By understanding the sequence of enzymatic actions, researchers can predict the generation of smaller oligosaccharides and monosaccharides from the initial digalacturonate substrate, providing a clearer view of its role in carbohydrate metabolism.

Biotechnological Applications and Engineered Production of Disodium Alpha D,alpha D Digalacturonate

Optimization of Enzymatic Hydrolysis Conditions for Targeted Yields

The enzymatic hydrolysis of pectin (B1162225), a complex polysaccharide rich in galacturonic acid, is a primary method for producing oligogalacturonides, including disodium (B8443419) alpha-D,alpha-D-digalacturonate. The yield and composition of the resulting oligosaccharides are highly dependent on the specific reaction conditions. Researchers have focused on optimizing several key parameters to maximize the production of desired oligomers.

Pectinolytic enzymes, or pectinases, are a group of enzymes that break down pectic substances. These enzymes are crucial for the targeted hydrolysis of pectin to yield specific oligogalacturonides. The main enzymes involved in pectin degradation include polygalacturonase, pectin lyase, and pectin methylesterase. The choice of enzyme and its concentration are critical factors. For instance, endo-polygalacturonase M2 has been identified as an effective enzyme for producing oligogalacturonides, yielding significant amounts of digalacturonic and trigalacturonic acid.

The optimization of hydrolysis conditions such as temperature, pH, and reaction time is essential for achieving high yields of the target compound. Studies have shown that the optimal pH for fungal pectic enzymes is often in the acidic range. For example, the enzymatic hydrolysis of corn starch for glucose syrup production was optimized for temperature, pH, enzyme dose, and time to achieve a high dextrose equivalent. A similar approach can be applied to the production of disodium alpha-D,alpha-D-digalacturonate from pectin.

The table below summarizes the optimal conditions for enzymatic hydrolysis of pectin-rich substrates from various studies.

| Substrate | Enzyme(s) | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |

| Pomelo Peel | Exopolygalacturonase (exoPG) from recombinant Trichoderma reesei | 60 | 6.0 | Resulted in a 6.1-fold higher yield of D-galacturonic acid compared to the parental strain. | |

| Corn Starch | α-amylase and glucoamylase | 92 (liquefaction), 57 (saccharification) | 6.3 (liquefaction), 4.9 (saccharification) | Achieved a maximum dextrose equivalent of 98.13%. | |

| Pectin | Pectinase (B1165727) | 50 | 4.0 | Enzymatic hydrolysis yielded 93% reducing compounds compared to 60% with acid hydrolysis. | |

| Oat | α-amylase and α-1,4-glucan glucohydrolase | 70 (liquefaction), 60 (saccharification) | 6.5 (liquefaction), 4.5 (saccharification) | Optimized for producing set-type oat yogurt with favorable texture. |

Genetic Engineering of Microorganisms for Enhanced Digalacturonate Production

Genetic engineering offers powerful tools to enhance the production of specific compounds like this compound by modifying the metabolic pathways of microorganisms. While specific examples of engineering for this exact disodium salt are not extensively documented, the principles have been successfully applied to increase the production of related molecules, such as the precursors of hyaluronic acid, which includes D-glucuronic acid.

Filamentous fungi, particularly species of Aspergillus and Penicillium, are well-known producers of pectinolytic enzymes. Genetic modification of these fungi can lead to increased enzyme yields and improved enzyme characteristics. For example, Aspergillus niger is a common host for producing pectinases, and its fermentation conditions have been optimized for maximal enzyme production.

Bacteria such as Bacillus subtilis have also been genetically engineered for enhanced production of compounds derived from sugar acids. Studies have shown that overexpressing genes involved in the synthesis of UDP-precursor sugars is crucial for high-level production of hyaluronic acid, a polymer of D-glucuronic acid and N-acetyl-D-glucosamine. This suggests that a similar strategy of overexpressing key enzymes in the D-galacturonic acid metabolic pathway could enhance the production of its derivatives. The table below highlights examples of genetically engineered microorganisms and their applications relevant to the production of sugar acids and their derivatives.

| Microorganism | Genetic Modification | Target Product/Application | Key Findings | Reference |

| Trichoderma reesei RUT-C30 | Expression of exoPG gene from Aspergillus aculeatus | D-galacturonic acid | Increased production of D-galacturonic acid from pomelo peel. | |

| Bacillus subtilis | Expression of hasA gene from Streptococcus equisimilis and overexpression of endogenous tuaD gene | Hyaluronic acid | High-level production of hyaluronic acid by enhancing the UDP-glucuronic acid pathway. | |

| Bacillus subtilis 1A752 | Introduction of hasA gene from Streptococcus equi subsp. zooepidemicus | High molecular weight hyaluronic acid | Produced HA at a concentration of 195.45 mg/L with molecular weights ranging from 1.7 to 2.7 MDa. | |

| Pseudomonas putida, Bacillus subtilis, Escherichia coli | CRISPR-Cas9 gene editing to optimize enzymes like cytochrome P450 and dioxygenases | Bioremediation of organic pollutants | Enhanced degradation of specific organic pollutants. |

Utilization of Agricultural By-products as Feedstock for Sustainable Bioproduction

The use of agricultural by-products as a raw material for biotechnological processes is a key aspect of building a circular bioeconomy. Pectin-rich agricultural wastes, such as citrus peels, apple pomace, and sugar beet pulp, are abundant and inexpensive feedstocks for the production of oligogalacturonides.

Sugar beet pulp, a major by-product of the sugar industry, has been shown to be an excellent substrate for the production of endo-polygalacturonase by fungi like Aspergillus niger and Penicillium oxalicum. Studies have demonstrated that sugar beet pulp can be effectively hydrolyzed to release galacturonic acid and arabinose. Similarly, orange peel has been successfully used as a carbon source for the production of pectinolytic enzymes.

The direct enzymatic hydrolysis or hydrothermal processing of these by-products can yield mixtures of pectic oligosaccharides. This approach not only provides a sustainable route for producing valuable compounds like this compound but also helps in managing agricultural waste. The following table provides examples of agricultural by-products used for the production of pectin-derived compounds.

| Agricultural By-product | Microorganism/Enzyme | Target Product | Key Findings | Reference |

| Sugar Beet Pulp | Aspergillus niger, Penicillium oxalicum | Endo-polygalacturonase | Sugar beet pulp was a better inducer for enzyme production compared to orange peel. | |

| Pomelo Peel | Recombinant Trichoderma reesei expressing exoPG | D-galacturonic acid | One-step enzymatic hydrolysis of a pectin-rich biomass. | |

| Orange Peel, Lemon Peels, Sugar Beet Pulp | Enzymatic hydrolysis or hydrothermal processing | Pectic oligosaccharides | Effective for producing mixtures of oligogalacturonides. | |

| Satkara (Citrus macroptera) Peel | Aspergillus niger-ATC | Pectinase | The composition of the substrate significantly impacts pectinase production. |

Development of High-Purity Oligosaccharide Standards for Research

The availability of high-purity oligosaccharide standards is crucial for research and development in this field. These standards are essential for the accurate quantification and characterization of oligosaccharides produced through enzymatic hydrolysis or other methods. The degree of polymerization (DP) of oligogalacturonides is a key parameter that influences their biological activity and applications.

The preparation of oligogalacturonide standards typically involves the controlled hydrolysis of polygalacturonic acid followed by purification and characterization. Techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are used to determine the DP of the oligosaccharides by comparing them with known purified standards.

Research has focused on producing well-defined oligogalacturonides to better understand the structure-function relationships of these molecules. For instance, oligogalacturonides with a specific DP and degree of esterification have been produced from sugar beet by-products and evaluated for their biological activities. The development of these high-purity standards facilitates more precise studies on the biological properties and potential applications of specific oligosaccharides like this compound.

Future Research Directions in Disodium Alpha D,alpha D Digalacturonate Studies

Elucidation of Novel Receptors and Signaling Pathways in Plant Systems

Oligogalacturonides are recognized as damage-associated molecular patterns (DAMPs) that trigger plant immune responses. frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov It is understood that OGA perception occurs at the cell surface, with Wall-Associated Kinases (WAKs) being prime candidates for receptors. frontiersin.orgnih.govresearchgate.net However, the specificity of these receptors for different OGA chain lengths and modifications is not yet fully understood.

Future research should focus on identifying and characterizing specific receptors for disodium (B8443419) alpha-D,alpha-D-digalacturonate. This will involve a combination of genetic, biochemical, and biophysical approaches to pinpoint the high-affinity binding proteins for this specific molecule. Unraveling the downstream signaling cascade initiated by digalacturonate binding is another critical avenue. While mitogen-activated protein kinase (MAPK) cascades are known to be involved in OGA signaling, the precise components and their activation dynamics in response to a defined elicitor like digalacturonate need to be elucidated. frontiersin.orgnih.gov

Key Research Questions:

Are there specific WAKs or other receptor-like kinases that preferentially bind to digalacturonate?

What are the immediate downstream signaling components activated upon receptor binding?

How does the signaling pathway activated by digalacturonate differ from that of longer-chain OGAs?

Comprehensive Understanding of Cross-Kingdom Interactions Mediated by Digalacturonate

The release of OGAs from the plant cell wall is a direct consequence of the activity of microbial enzymes during pathogenesis. frontiersin.orgmdpi.comnih.gov This positions digalacturonate as a key molecule in the chemical dialogue between plants and microbes. While its role in activating plant defenses is established, its direct effect on microbial physiology and behavior is an area ripe for exploration.

Future studies should investigate how pathogenic and symbiotic microbes perceive and respond to specific concentrations of disodium alpha-D,alpha-D-digalacturonate. This could involve transcriptomic and proteomic analyses of microbes exposed to digalacturonate to identify responsive genes and pathways. Understanding how this molecule influences microbial virulence, biofilm formation, and quorum sensing could open new avenues for disease control. Furthermore, exploring the role of digalacturonate in shaping the rhizosphere microbiome is a promising area of research.

Table 1: Potential Research Areas in Cross-Kingdom Interactions

| Research Area | Focus | Potential Impact |

| Pathogen Response | Investigating the direct effect of digalacturonate on the gene expression and virulence of plant pathogens. | Development of novel anti-virulence strategies. |

| Symbiont Communication | Exploring the role of digalacturonate in signaling between plants and beneficial microbes like mycorrhizal fungi and nitrogen-fixing bacteria. | Enhancement of symbiotic relationships for improved crop nutrition. |

| Microbiome Modulation | Studying the influence of digalacturonate on the composition and function of the plant-associated microbial communities. | Development of prebiotics for plant health. |

Development of Advanced Analytical Platforms for In Situ Detection

A significant challenge in studying the precise roles of signaling molecules like digalacturonate is the ability to detect and quantify them in situ with high spatial and temporal resolution. Current methods often rely on extraction and chromatographic techniques, which lack the ability to visualize the molecule's distribution within living tissues. researchgate.netugent.be

The development of novel analytical platforms is crucial for advancing our understanding. Future research should focus on creating highly sensitive and specific biosensors for this compound. This could involve the use of engineered proteins with high affinity for digalacturonate coupled with fluorescent reporters. Additionally, advancements in mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI), hold promise for mapping the distribution of specific oligosaccharides directly in plant tissues. frontiersin.orgnih.govfrontiersin.orgresearchgate.netosti.gov

Rational Design of Enzymes for Tailored Oligosaccharide Synthesis

The availability of pure, structurally defined oligosaccharides is essential for detailed functional studies. Chemo-enzymatic synthesis, which combines the advantages of chemical synthesis and enzymatic catalysis, is a powerful approach for producing specific oligosaccharides like this compound. royalsocietypublishing.orgresearchgate.netnih.govfrontiersin.orgglycoexpresstech.commdpi.com

Future research in this area will focus on the rational design and engineering of glycosyltransferases and glycoside hydrolases to improve their efficiency and specificity for synthesizing digalacturonate and its derivatives. researchgate.net This involves using computational modeling and directed evolution to create enzymes with tailored properties. nih.govdtu.dk The development of robust and scalable enzymatic processes will be key to producing sufficient quantities of this compound for widespread research and potential applications.

Table 2: Strategies for Advanced Enzyme Design

| Strategy | Description | Desired Outcome |

| Site-Directed Mutagenesis | Targeted modification of specific amino acid residues in the enzyme's active site. | Enhanced substrate specificity and catalytic efficiency. |

| Directed Evolution | Iterative rounds of random mutagenesis and screening to identify enzymes with improved properties. | Creation of novel enzymatic activities and improved stability. |

| Computational Modeling | In silico prediction of enzyme structure and function to guide engineering efforts. | Rational design of enzymes with desired characteristics. |

Exploration of Digalacturonate in Materials Science Research (excluding clinical applications)

Pectin (B1162225) and its derivatives are increasingly being explored in materials science due to their biocompatibility, biodegradability, and gelling properties. mdpi.comnih.govtandfonline.com While much of this research has focused on high molecular weight pectin, there is a growing interest in using well-defined oligosaccharides as building blocks for novel biomaterials.

Future research should investigate the potential of this compound in the development of advanced hydrogels and other biomaterials. nih.govnih.govmdpi.commdpi.com By controlling the cross-linking of these small, defined units, it may be possible to create materials with highly tunable mechanical and biochemical properties. These materials could find applications in areas such as biodegradable packaging, controlled-release systems for agricultural applications, and as scaffolds for plant tissue culture.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for disodium alpha-D,alpha-D-digalacturonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves neutralizing D-galacturonic acid with sodium hydroxide under controlled pH (7.0–8.5) and temperature (25–40°C). Purity is validated via high-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify the disodium salt formation and glycosidic linkages .

Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for sensitivity and specificity. For quantification in plant tissues, combine enzymatic hydrolysis (using polygalacturonase) with colorimetric assays (e.g., m-hydroxydiphenyl method) to distinguish free galacturonic acid from the disodium salt .

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Standardize solubility testing by controlling pH (use buffered solutions), ionic strength, and temperature. Conflicting data often arise from variations in these parameters. Cross-validate results using dynamic light scattering (DLS) to monitor aggregation and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. What experimental designs are recommended to study the interaction of this compound with plant cell wall enzymes?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry with enzymes like pectin methylesterase. For in vivo studies, employ fluorescence microscopy with labeled disodium digalacturonate to track localization in cell walls . Include controls with non-ionic galacturonan to differentiate electrostatic effects from specific binding.

Q. How can researchers resolve contradictions in the compound’s role in calcium-mediated gelation processes?

- Methodological Answer : Conduct rheological studies under varying Ca²⁺ concentrations and pH (3.5–6.0) to assess gel strength and kinetics. Conflicting data may stem from differences in polymer chain length or residual impurities. Use size-exclusion chromatography (SEC) to correlate molecular weight distribution with gelation properties .

Q. What strategies mitigate interference from co-occurring polysaccharides when analyzing this compound in plant extracts?

- Methodological Answer : Implement a two-step purification: (1) ethanol precipitation to remove high-molecular-weight contaminants and (2) boronate affinity chromatography to separate neutral polysaccharides. Validate recovery rates using spiked samples and tandem MS (LC-MS/MS) for specificity .

Q. How should researchers design kinetic assays to evaluate the compound’s inhibition of microbial polygalacturonases?

- Methodological Answer : Use a continuous spectrophotometric assay with 4-nitrophenyl-alpha-D-galacturonide as a substrate. Monitor inhibition kinetics (Ki) under varying disodium digalacturonate concentrations and pre-incubation times. Include Dixon plots to distinguish competitive vs. non-competitive mechanisms .

Data Contradiction and Reproducibility Challenges

Q. How can inconsistent cytotoxicity data for this compound in mammalian cell lines be reconciled?

- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding artifacts) and verify endotoxin levels via Limulus amebocyte lysate (LAL) assays. Perform dose-response curves with multiple cell lines (e.g., HEK293 vs. Caco-2) to identify cell-type-specific effects .

Q. What statistical approaches are robust for analyzing dose-dependent effects in disodium digalacturonate bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values. Apply bootstrap resampling to assess confidence intervals, especially in small-sample studies. For omics data, apply false discovery rate (FDR) correction to minimize Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.